N-(octahydro-1,4-benzodioxin-6-yl)-3-(trifluoromethoxy)benzamide
説明
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c17-16(18,19)24-12-3-1-2-10(8-12)15(21)20-11-4-5-13-14(9-11)23-7-6-22-13/h1-3,8,11,13-14H,4-7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKERLXZNGQJJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)OC(F)(F)F)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(octahydro-1,4-benzodioxin-6-yl)-3-(trifluoromethoxy)benzamide is a synthetic compound with a unique structure that combines an octahydro-1,4-benzodioxin moiety with a trifluoromethoxy-substituted benzamide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of insecticidal applications and therapeutic uses.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of insecticidal properties and potential therapeutic applications. Below are key findings regarding its biological activity:
Insecticidal Activity
Studies have highlighted the potential of compounds containing the benzodioxole structure as larvicides against various mosquito species, notably Aedes aegypti, which is a vector for several viral diseases such as dengue and Zika virus. The presence of the benzodioxole moiety is associated with enhanced insecticidal activity.
Table 1: Biological Activity Summary
| Activity | Target Organism | Effect | Reference |
|---|---|---|---|
| Larvicidal | Aedes aegypti | LC50: 28.9 ± 5.6 μM | |
| Cytotoxicity | Human cells | No cytotoxicity at concentrations up to 5200 μM |
The mechanism through which N-(octahydro-1,4-benzodioxin-6-yl)-3-(trifluoromethoxy)benzamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity, facilitating better interaction with biological membranes or molecular targets.
Case Studies and Research Findings
- Insecticidal Efficacy : A study evaluating various benzodioxole derivatives found that those with specific substituents exhibited significant larvicidal activity against Aedes aegypti. The compound demonstrated an LC50 value indicating effective toxicity levels while maintaining safety margins for non-target organisms, such as mammals .
- Therapeutic Potential : Preliminary investigations into the therapeutic applications of compounds similar to N-(octahydro-1,4-benzodioxin-6-yl)-3-(trifluoromethoxy)benzamide suggest potential anti-inflammatory and analgesic properties. These findings warrant further exploration into its use for treating inflammatory diseases .
類似化合物との比較
Core Structure and Saturation
Analysis :
- The target compound’s octahydro-1,4-benzodioxin system is distinct from the 2,3-dihydro variants prevalent in analogs.
Substituent Effects
- Trifluoromethoxy Group : Present in the target compound and –3 analogs. This group enhances electron-withdrawing effects, influencing receptor binding and metabolic stability. In , dual trifluoromethoxy groups on a sulfonamido-benzamide scaffold increase molecular weight (519.12 g/mol) but may reduce solubility compared to the target compound .
- Heterocyclic Additions: Analogs like trazpirobenum () and ’s AstraZeneca compound incorporate indazole or difluoropropanoylamino groups, which introduce hydrogen-bonding interactions but complicate synthesis .
Physicochemical and Structural Properties
Analysis :
Q & A
Q. What are the optimal synthetic routes for N-(octahydro-1,4-benzodioxin-6-yl)-3-(trifluoromethoxy)benzamide, and how can reaction yields be maximized?
Methodological Answer: The compound can be synthesized via sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Step 1: React O-benzyl hydroxylamine hydrochloride with a benzodioxin precursor in dichloromethane (CH₂Cl₂) under ice-cooled conditions, using K₂CO₃ as a base to generate intermediates .
- Step 2: Introduce the trifluoromethoxybenzamide group via pivaloyl chloride coupling in anhydrous acetonitrile under inert gas (Ar/N₂). Ensure sodium pivalate is fully dried to avoid purity loss .
- Yield Optimization: Use Schlenk flasks for oxygen-sensitive steps, and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 65–75% for intermediates and 50–60% for the final product .
Q. How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Stability: The benzamide core is prone to thermal and photolytic decomposition. Store at –20°C in amber vials under inert gas. Avoid prolonged exposure to ambient light .
- Decomposition Monitoring: Use HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to track degradation. A >5% impurity peak at 254 nm indicates instability .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with structurally analogous benzodioxin-benzamide derivatives?
Methodological Answer: Analogous compounds (e.g., D4476, CAS 301836-43-1) inhibit T regulatory (Treg) cell differentiation via modulation of TGF-β signaling, while others (e.g., glucocorticoid receptor agonists) bind nuclear receptors to exert anti-inflammatory effects .
- Target Identification Strategy:
- Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to screen for off-target interactions.
- Use CRISPR-Cas9 knockout models to validate receptor binding (e.g., glucocorticoid receptor KO in macrophage lines) .
Q. How can computational modeling predict the compound’s binding affinity to potential targets?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with the glucocorticoid receptor (PDB ID: 1P93). Focus on the benzodioxin moiety’s role in hydrophobic pocket binding .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
Q. What analytical methods are most effective for quantifying degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to UV light (ICH Q1B guidelines) and analyze via:
- 19F NMR: Detects trifluoromethoxy group cleavage (δ –58 ppm for CF₃O–) .
- LC-HRMS: Identifies hydroxylated byproducts (e.g., m/z 438.12 → 454.10 after oxidation) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Methodological Answer:
- SAR Studies: Compare analogues (e.g., β1-adrenoceptor antagonists like NDD-713) to assess:
- Trifluoromethoxy vs. Methoxy: Fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce solubility .
- Benzodioxin vs. Benzofuran: Benzodioxin’s oxygen atoms improve H-bonding with receptor residues (e.g., Serine-123 in β1-adrenoceptor) .
Q. What are the critical considerations for scaling up synthesis while maintaining purity?
Methodological Answer:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
